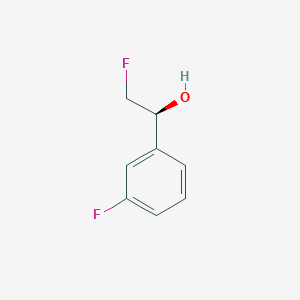

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol

Description

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol is a chiral fluorinated ethanol derivative characterized by a fluorinated phenyl ring at the 3-position and a fluorine atom on the adjacent carbon of the ethanol moiety. Its stereochemical configuration (S-enantiomer) is critical for its physicochemical and biological properties. This compound is synthesized via sodium borohydride reduction of a fluorinated ketone precursor, yielding high stereochemical purity (>99% ee) and a melting point of 66.8–69.0°C . Its optical rotation ([α]²⁵D = +41.0°) and spectroscopic data (¹H/¹³C/¹⁹F NMR, IR, and MS) align with enantiopure fluorohydrins used in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

(1S)-2-fluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFVJGXNABYRLB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-fluoro-1-(3-fluorophenyl)ethanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol can be scaled up using continuous flow reactors and optimized biocatalytic processes. The use of immobilized enzymes and advanced purification techniques ensures high yield and enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Further reduction can yield the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride, tosyl chloride, or other halogenating agents.

Major Products Formed:

Oxidation: 2-Fluoro-1-(3-fluorophenyl)ethanone or 2-fluoro-1-(3-fluorophenyl)acetaldehyde.

Reduction: 2-Fluoro-1-(3-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for alcohol dehydrogenases.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as a precursor for various fluorinated compounds.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, facilitating stereoselective reactions. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous fluorophenyl ethanol derivatives, focusing on substituent positions, stereochemistry, and functional group variations. Key compounds include:

Structural Analogs with Fluorophenyl Moieties

Key Observations:

- Substituent Position: The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl (e.g., (S)-1-(2-Fluorophenyl)ethanol) and 4-fluorophenyl derivatives. Positional isomerism significantly affects electronic properties and intermolecular interactions .

- Stereochemical Purity: Enantiopure synthesis (e.g., >99% ee via enzymatic reduction) is critical for applications in asymmetric catalysis or bioactive molecule synthesis , whereas racemic mixtures (e.g., 1-(4-Fluorophenyl)ethanol) limit utility in chiral environments .

Amino-Substituted Fluorophenyl Ethanol Derivatives

Key Observations:

- Lipophilicity: Trifluoromethyl groups (e.g., in (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol) enhance membrane permeability compared to the hydrophilic hydroxyl group in the target compound .

Halogenated Derivatives

Key Observations:

Biological Activity

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol is characterized by the presence of fluorine atoms, which significantly influence its biological properties. The synthesis of this compound typically involves the substitution of hydrogen atoms in phenolic structures with fluorine, enhancing its reactivity and selectivity towards biological targets.

The mechanism of action for (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol primarily involves its interaction with specific enzymes and receptors. The fluorine substituents enhance binding affinity, which can lead to inhibition or modulation of various biological pathways. For instance, studies have indicated that fluorinated compounds can act as inhibitors in enzymatic reactions, impacting metabolic pathways relevant to disease states .

Anti-inflammatory and Anticancer Activities

In medicinal chemistry, (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol has been explored for its anti-inflammatory and anticancer properties. The compound's ability to modulate inflammatory pathways may provide therapeutic avenues for conditions like rheumatoid arthritis and cancer. The presence of fluorine enhances the compound's pharmacokinetic profiles, potentially leading to improved efficacy in therapeutic settings.

Comparative Analysis

To better understand the biological activity of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Fluoro-1-(4-fluorophenyl)ethanol | Para-substituted analog | Enhanced anti-inflammatory effects |

| 2-Fluoro-1-(2-fluorophenyl)ethanol | Meta-substituted analog | Varied reactivity; potential anticancer properties |

| N1-3-fluorophenyl-inosine | Antiviral compound | EC50: 94 µM against Hantaan virus |

Case Studies

Several case studies have highlighted the importance of fluorinated compounds in drug discovery. For instance, a study demonstrated that the introduction of a trifluoromethyl group to phenolic compounds significantly increased their potency as inhibitors for serotonin uptake . Such findings underscore the relevance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.